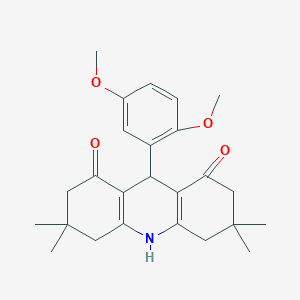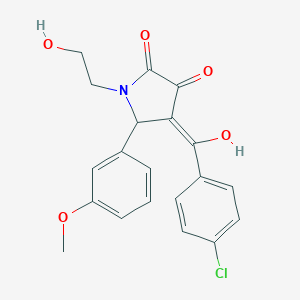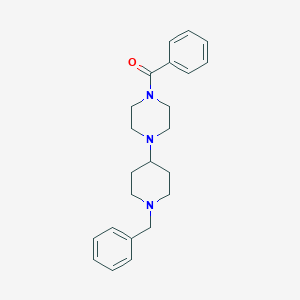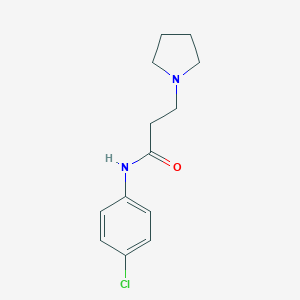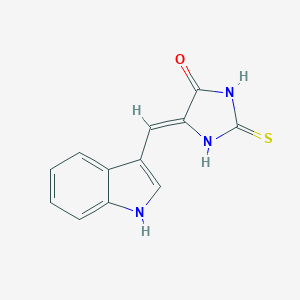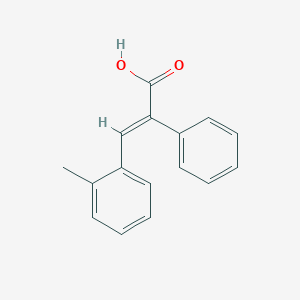
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as DMAC or 9,10-dimethyl-1,2,3,4,6,7,8,9-octahydroacridine-4,6-dione, is a synthetic compound that has been studied for its potential applications in scientific research. DMAC is a bicyclic compound that contains an acridine ring system and two dimethoxyphenyl groups. It has a molecular formula of C22H27NO4 and a molecular weight of 369.46 g/mol.
Mécanisme D'action
The exact mechanism of action of 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not fully understood, but it is thought to involve multiple pathways. 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may lead to increased levels of acetylcholine in the brain, which can improve cognitive function. 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. This may help to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to improve cognitive function and memory retention. It has also been shown to reduce oxidative stress and inflammation in the brain. In vitro studies have shown that 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is its potential as a neuroprotective agent. It may be useful in studying the mechanisms of neurodegenerative diseases and developing new treatments. 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results from experiments. Additionally, 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several potential future directions for research on 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the safety and efficacy of 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in humans. Another area of interest is its potential as an anticancer agent. 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have activity against certain types of cancer cells, and further studies are needed to determine its potential as a cancer treatment. Additionally, 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione may have applications in other areas of research, such as antimicrobial agents or as a tool for studying the mechanisms of oxidative stress and inflammation.
Méthodes De Synthèse
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with cyclopentanone in the presence of a base, followed by reduction with sodium borohydride to yield the corresponding alcohol. The alcohol can then be oxidized using a variety of reagents to form the acridinedione ring system. The final product can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest is its potential as a neuroprotective agent. 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have antioxidant and anti-inflammatory properties, which may help to protect neurons from damage caused by oxidative stress and inflammation. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione |
|---|---|
Formule moléculaire |
C25H31NO4 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C25H31NO4/c1-24(2)10-15-21(17(27)12-24)20(14-8-7-9-19(29-5)23(14)30-6)22-16(26-15)11-25(3,4)13-18(22)28/h7-9,20,26H,10-13H2,1-6H3 |
Clé InChI |
IGTPQQDVSVLYCX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)
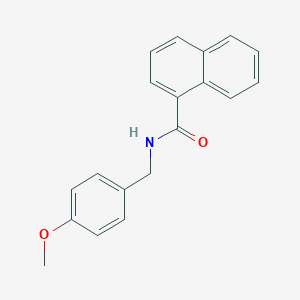
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)
